molecular formula C17H23N3O4S2 B2661116 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((3-methylbenzyl)sulfonyl)piperidine CAS No. 2097922-10-4

4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((3-methylbenzyl)sulfonyl)piperidine

Cat. No.: B2661116
CAS No.: 2097922-10-4
M. Wt: 397.51
InChI Key: DKZQRZOYVAVBFP-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with two sulfonyl groups: one linked to a 1-methylimidazole moiety and the other to a 3-methylbenzyl group.

Properties

IUPAC Name

4-(1-methylimidazol-2-yl)sulfonyl-1-[(3-methylphenyl)methylsulfonyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S2/c1-14-4-3-5-15(12-14)13-25(21,22)20-9-6-16(7-10-20)26(23,24)17-18-8-11-19(17)2/h3-5,8,11-12,16H,6-7,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZQRZOYVAVBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((3-methylbenzyl)sulfonyl)piperidine , identified by its IUPAC name, exhibits significant biological activity that has been the subject of various studies. This article provides an overview of its biological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by relevant data and research findings.

  • Molecular Formula : C19H25N3O5S2
  • Molecular Weight : 439.55 g/mol
  • Purity : Typically around 95% .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that compounds with similar structures have demonstrated varying levels of antibacterial efficacy. For instance, studies have shown that derivatives containing sulfonamide groups exhibit moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The synthesized piperidine derivatives have been evaluated for their antibacterial properties, with some compounds showing promising results against multiple strains .

CompoundBacterial StrainMIC (µg/mL)
Compound ASalmonella typhi8
Compound BBacillus subtilis4
Compound CEscherichia coli16

2. Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. A study highlighted that certain derivatives exhibited strong inhibitory activity against urease, with IC50 values significantly lower than standard inhibitors .

CompoundEnzyme TargetIC50 (µM)
Compound DAChE2.14 ± 0.003
Compound EUrease1.13 ± 0.003

3. Anticancer Activity

Recent investigations into the anticancer properties of similar piperidine derivatives revealed promising results in vitro. For example, compounds were tested against various cancer cell lines, showing significant cytotoxicity and potential for further development as anticancer agents .

Case Study 1: Antibacterial Efficacy

A study evaluated a series of piperidine derivatives for their antibacterial activity against resistant strains of bacteria. The results indicated that compounds with sulfonyl groups showed enhanced interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial death.

Case Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibition capabilities of sulfonamide derivatives, where the synthesized compound demonstrated a competitive inhibition mechanism against urease, suggesting its potential use in treating conditions associated with elevated urease levels.

Scientific Research Applications

Antidiabetic Agents

Recent studies have highlighted the potential of piperidine derivatives, including the compound , as antidiabetic agents. Research indicates that such compounds exhibit significant inhibitory effects on enzymes related to glucose metabolism, making them candidates for diabetes therapy. For instance, derivatives with similar structures have shown IC₅₀ values significantly lower than standard treatments like acarbose, suggesting enhanced efficacy in glucose regulation .

Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties. Compounds with similar imidazole and piperidine frameworks have demonstrated activity against various bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for their growth and replication . This suggests that the compound could be explored further for antibiotic development.

Anti-inflammatory Properties

Research has indicated that compounds containing imidazole rings can exhibit anti-inflammatory effects. Studies on structurally related compounds have shown promising results in inhibiting inflammatory pathways, which could position this compound as a candidate for treating inflammatory diseases .

Cancer Research

The potential application of this compound in cancer therapy is another area of interest. Sulfonamide derivatives have been investigated for their ability to inhibit specific enzymes involved in tumor progression. The structural features of the compound may allow it to interact with targets such as kinases or other regulatory proteins involved in cancer cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeCompound ReferenceIC₅₀ (μM)Notes
AntidiabeticPiperidine Derivatives9.86Superior to acarbose
AntimicrobialSulfonamide DerivativesVariesEffective against Gram-positive bacteria
Anti-inflammatoryImidazole CompoundsVariesInhibits cytokine production
Cancer TherapySulfonamide AnaloguesVariesTargets tumor growth pathways

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison
Compound Name Key Structural Features Synthesis Method (Inferred)
Target Compound : 4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)-1-((3-methylbenzyl)sulfonyl)piperidine Dual sulfonyl groups (imidazole and 3-methylbenzyl substituents) Likely sulfonylation of piperidine
1-[4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine 4-Imidazole-sulfonyl piperidine + fluorophenyl-pyrrole carbonyl Multi-step coupling and sulfonylation
4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)piperidine hydrochloride Single imidazole-sulfonyl group; hydrochloride salt Sulfonylation followed by salt formation
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole Sulfinyl (S=O) linkage + methoxyphenoxy-pyridine Oxidation of thioether with m-CPBA
Key Observations:
  • Dual vs. Single Sulfonyl Groups : The target compound’s dual sulfonyl groups may improve stability and binding affinity compared to the single-sulfonyl derivative (), which was discontinued, possibly due to poor solubility or efficacy .
  • Sulfonyl vs.
  • Aromatic Substituents : The 3-methylbenzyl group in the target compound offers lipophilicity, contrasting with the fluorophenyl-pyrrole in , which may engage in π-π stacking with biological targets .

Pharmacological Potential (Inferred from Analogs)

  • Imidazole Core : Shared with and , this moiety is associated with antimicrobial, anticancer, and enzyme inhibitory activities .
  • Sulfonyl Groups : Enhance binding to serine proteases or kinases, as seen in sulfonamide-based drugs. The dual substitution in the target compound could broaden target selectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-((3-methylbenzyl)sulfonyl)piperidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of sulfonyl-substituted piperidines typically involves sulfonation of the piperidine core using sulfonyl chlorides or sulfonic acid derivatives. For example, sulfonylation of piperidine intermediates can be achieved under basic conditions (e.g., potassium carbonate in anhydrous dichloromethane) to ensure efficient coupling . Optimization may involve varying solvent polarity (e.g., DMF vs. THF) and reaction temperature (0°C to reflux) to balance reactivity and byproduct formation. Monitoring via TLC or HPLC is critical to track reaction progress .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC with UV detection (≥98% purity threshold) .
  • 1H/13C NMR to confirm sulfonyl group integration and absence of unreacted intermediates. For instance, the imidazole protons typically resonate at δ 7.5–8.0 ppm, while piperidine protons appear as multiplet signals between δ 2.5–4.0 ppm .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated for C₁₇H₂₁N₃O₄S₂: 395.09 g/mol) .

Q. What solvent systems are suitable for recrystallization to achieve high-purity crystals?

  • Methodological Answer : Recrystallization from a 2:1 mixture of ethyl acetate and hexane is commonly effective for sulfonamide derivatives. Alternatively, dimethyl sulfoxide (DMSO) can dissolve polar intermediates but requires careful removal under vacuum to avoid decomposition .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the dual sulfonyl groups in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of sulfonyl groups on the piperidine ring. For example, Fukui indices may identify reactive sites for nucleophilic attack, while transition-state modeling can predict regioselectivity in reactions with amines or alcohols .

Q. What experimental strategies resolve contradictions in observed vs. predicted biological activity data for this compound?

  • Methodological Answer : If in vitro assays (e.g., enzyme inhibition) contradict computational predictions (e.g., molecular docking):

  • Re-evaluate assay conditions : Check buffer pH (e.g., sodium acetate buffer at pH 4.6 ) and co-solvent effects (e.g., DMSO concentration ≤1% to avoid denaturation).
  • Validate binding via SPR or ITC to measure binding kinetics directly .
  • Perform dose-response studies to rule out non-specific interactions at high concentrations .

Q. How can statistical design of experiments (DoE) optimize multi-step synthesis yields?

  • Methodological Answer : Apply a fractional factorial design (e.g., 2³ design) to test variables:

  • Factors : Reaction temperature (40–80°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. acetonitrile).
  • Response : Yield (%) monitored via HPLC.
  • Analysis : Use ANOVA to identify significant factors and interactions. For example, a Pareto chart may reveal temperature-catalyst synergy as the dominant yield driver .

Q. What mechanistic insights explain the stability of the imidazole-sulfonyl moiety under acidic conditions?

  • Methodological Answer : Conduct accelerated stability studies in 0.1M HCl (pH 1.2) at 40°C for 24 hours. Monitor degradation via LC-MS and identify products (e.g., sulfonic acid derivatives). The imidazole ring’s aromaticity and sulfonyl group’s electron-withdrawing nature likely stabilize the compound against hydrolysis .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters Reference
Synthesis OptimizationSolvent screening, reaction monitoringK₂CO₃, DMF, 0°C–reflux
Purity AnalysisHPLC, NMR, HRMS≥98% purity, δ 7.5–8.0 ppm (imidazole)
Computational ModelingDFT (B3LYP/6-31G*)Fukui indices, transition-state energy
Stability StudiesLC-MS, forced degradationpH 1.2, 40°C, 24 hours

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